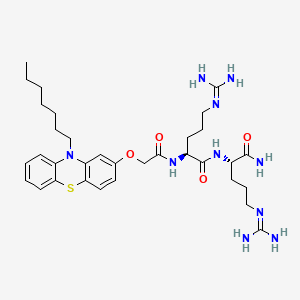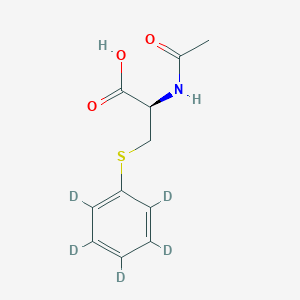
Antibacterial agent 153
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 153 is a broad-spectrum antibacterial compound known for its efficacy in combating various bacterial infections. It acts primarily by targeting the bacterial cell membrane, leading to rapid bacterial cell death
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 153 involves the incorporation of phenothiazine-based cationic amphiphilic derivatives. The process typically includes the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through a series of condensation reactions involving aniline derivatives and sulfur.
Incorporation of Arginine Residues: Arginine residues are incorporated into the phenothiazine core to enhance the compound’s amphiphilic properties. This step involves peptide coupling reactions under mild conditions.
Final Assembly: The final product is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and coupling reactions.
Purification: Industrial purification techniques such as chromatography and crystallization are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and efficacy of the final product.
化学反応の分析
Types of Reactions: Antibacterial agent 153 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Various substituted phenothiazine derivatives.
科学的研究の応用
Antibacterial agent 153 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of phenothiazine derivatives.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices
作用機序
The mechanism of action of antibacterial agent 153 involves its interaction with the bacterial cell membrane. The compound disrupts the membrane integrity, leading to leakage of cellular contents and subsequent bacterial cell death. The molecular targets include membrane lipids and proteins, which are essential for maintaining membrane structure and function .
類似化合物との比較
Phenothiazine Derivatives: Similar to antibacterial agent 153, other phenothiazine derivatives exhibit antibacterial properties but may differ in their spectrum of activity and potency.
Quaternary Ammonium Compounds: These compounds also target bacterial cell membranes but have different chemical structures and mechanisms of action.
Polymyxins: Natural polypeptide antibiotics that disrupt bacterial membranes but are structurally distinct from phenothiazine derivatives
Uniqueness: this compound stands out due to its broad-spectrum activity and rapid bactericidal action. Its unique phenothiazine-based structure allows for effective interaction with bacterial membranes, making it a promising candidate for further research and development .
特性
分子式 |
C33H50N10O4S |
|---|---|
分子量 |
682.9 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(10-heptylphenothiazin-2-yl)oxyacetyl]amino]pentanoyl]amino]pentanamide |
InChI |
InChI=1S/C33H50N10O4S/c1-2-3-4-5-8-19-43-25-13-6-7-14-27(25)48-28-16-15-22(20-26(28)43)47-21-29(44)41-24(12-10-18-40-33(37)38)31(46)42-23(30(34)45)11-9-17-39-32(35)36/h6-7,13-16,20,23-24H,2-5,8-12,17-19,21H2,1H3,(H2,34,45)(H,41,44)(H,42,46)(H4,35,36,39)(H4,37,38,40)/t23-,24-/m0/s1 |
InChIキー |
IXWUQOLCQOFPMK-ZEQRLZLVSA-N |
異性体SMILES |
CCCCCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
正規SMILES |
CCCCCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)





![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)
